4-Bromo-N-isopropylnaphthalene-1-carboxamide
Overview
Description
4-Bromo-N-isopropylnaphthalene-1-carboxamide is a chemical compound with the molecular formula C14H14BrNO and a molecular weight of 292.18 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 4-position and an isopropyl group attached to the nitrogen atom of the carboxamide group . This compound is used in various fields, including pharmaceutical research and industrial applications .
Preparation Methods
One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene . This intermediate is then reacted with isopropylamine under appropriate conditions to form the desired carboxamide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-Bromo-N-isopropylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common reagents used in these reactions include bromine, iron(III) bromide, isopropylamine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-N-isopropylnaphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-isopropylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity . The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to changes in cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-N-isopropylnaphthalene-1-carboxamide can be compared with other naphthalene derivatives, such as:
4-Bromo-N-methylnaphthalene-1-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
4-Chloro-N-isopropylnaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-Isopropylnaphthalene-1-carboxamide: Lacks the bromine atom, affecting its reactivity and properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of the bromine atom and the isopropyl group .
Properties
IUPAC Name |
4-bromo-N-propan-2-ylnaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9(2)16-14(17)12-7-8-13(15)11-6-4-3-5-10(11)12/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKDFYLOBJKGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743065 | |
Record name | 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-77-9 | |
Record name | 1-Naphthalenecarboxamide, 4-bromo-N-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-(propan-2-yl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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